2-(2-OXO-2-PHENYLETHYL)MALONONITRILE

Catalog No.
S1797383
CAS No.
14476-72-3
M.F
C11H8N2O
M. Wt
184.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-OXO-2-PHENYLETHYL)MALONONITRILE

CAS Number

14476-72-3

Product Name

2-(2-OXO-2-PHENYLETHYL)MALONONITRILE

Molecular Formula

C11H8N2O

Molecular Weight

184.19
  • Potential applications based on structure

    The molecule contains several functional groups that are commonly found in organic chemistry and medicinal chemistry. These include a ketone group (C=O), a phenyl ring (a six-membered carbon ring with aromatic properties), and two nitrile groups (C≡N). The presence of these groups suggests potential applications in areas like:

    • Organic synthesis: As a building block for the synthesis of more complex molecules with diverse functionalities.
    • Medicinal chemistry: The molecule's structure might hold potential for development into new drugs, though further research is needed to explore this possibility. However, it's important to note that 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE itself may possess inherent toxicity due to the presence of the nitrile groups.
  • Availability of research data

    Scientific literature databases like ScienceDirect or PubMed do not show extensive research on this specific compound.

Further exploration might involve:

  • Patent databases: Searching for patents mentioning 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE could reveal potential industrial applications or proprietary uses.
  • Directly contacting chemical suppliers: Some suppliers like Sigma Aldrich: that offer this compound might have information on its research applications.

2-(2-OXO-2-PHENYLETHYL)MALONONITRILE, also known as phenacylmalononitrile, is an organic compound characterized by the presence of a malononitrile group attached to a phenacyl moiety. Its molecular formula is C11_{11}H8_{8}N2_{2}O, and it has a molecular weight of approximately 184.19 g/mol. The compound is notable for its versatile reactivity, particularly in the formation of heterocycles, making it a valuable intermediate in organic synthesis and pharmaceutical development .

  • Condensation Reactions: This compound can react with various nucleophiles, leading to the formation of diverse heterocyclic structures. For instance, it can undergo nucleophilic substitution and condensation to yield aminopyrroles and aminopyridazines .
  • Reactions with Hydrazine: When treated with hydrazine hydrate, 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE produces dihydropyridazine derivatives, which can further react to yield more complex structures .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation in the presence of potassium hydroxide has been shown to enhance yields significantly in the synthesis of this compound .

The biological activity of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE is an area of active research. Compounds derived from it have exhibited potential pharmacological properties, including:

  • Antimicrobial Activity: Certain derivatives have shown promise as antimicrobial agents.
  • Anticancer Properties: Some studies suggest that derivatives can inhibit tumor growth, indicating potential applications in cancer therapy .

The synthesis of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE typically involves the following steps:

  • Starting Materials: The synthesis begins with malononitrile and phenacyl bromide (or 2-bromo-1-phenylethanone).
  • Reaction Conditions: A mixture of these reactants is prepared in ethanol and cooled, followed by heating to facilitate the reaction. The typical yield from this reaction can be around 80% .
  • Purification: The product is usually purified through recrystallization or chromatography to achieve the desired purity for further applications.

The applications of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE are broad and include:

  • Pharmaceutical Development: As a precursor for various bioactive compounds, it plays a crucial role in drug discovery.
  • Dye Industry: Compounds derived from this structure are explored for their potential use as dyes due to their vibrant colors and stability .
  • Material Science: Its derivatives are being investigated for use in organic electronic materials due to their electronic properties.

Interaction studies involving 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE focus on its reactivity with biological molecules and other chemical entities. These studies help elucidate its mechanism of action and potential toxicity:

  • Enzyme Inhibition: Research indicates that certain derivatives might act as enzyme inhibitors, which could be beneficial in therapeutic contexts.
  • Cellular Interactions: Investigations into how these compounds interact at the cellular level are ongoing, providing insights into their pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE. Here’s a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
MalononitrileCore structureSimple nitrile compound without phenacyl group
Phenacyl bromidePhenacyl moietyBromide substituent enhances reactivity
3-AminopyridazineHeterocyclic derivativeExhibits different biological activities
DihydropyridazineDerived from reactionMore complex structure with potential anticancer properties

The uniqueness of 2-(2-OXO-2-PHENYLETHYL)MALONONITRILE lies in its ability to serve as a versatile precursor for synthesizing various heterocycles that exhibit significant biological activities while maintaining a straightforward synthetic pathway compared to its analogs .

Dates

Modify: 2023-08-15

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